![molecular formula C11H19NO3 B14229165 Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate CAS No. 517103-95-6](/img/structure/B14229165.png)
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate typically involves the reaction of ethyl acetoacetate with 3-hydroxypropylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyrrolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
作用機序
The mechanism of action of Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
類似化合物との比較
Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall properties. For example:
Pyrrolidin-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals, it exhibits different reactivity due to the presence of a lactam group.
Pyrrolidin-2,5-dione: This compound is used in the synthesis of various bioactive molecules and has distinct chemical properties due to the presence of two carbonyl groups.
特性
CAS番号 |
517103-95-6 |
|---|---|
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC名 |
ethyl 2-[1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)9-10-5-3-6-12(10)7-4-8-13/h9,13H,2-8H2,1H3 |
InChIキー |
VONZENNCWHMRBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C1CCCN1CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


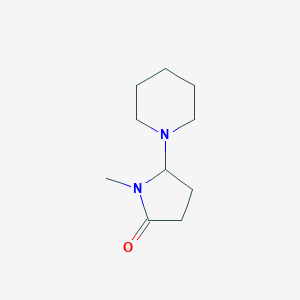
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
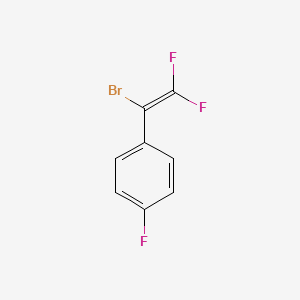
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
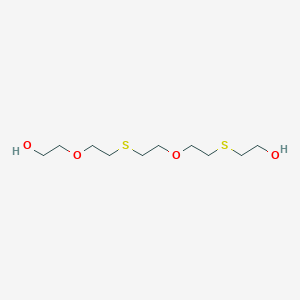
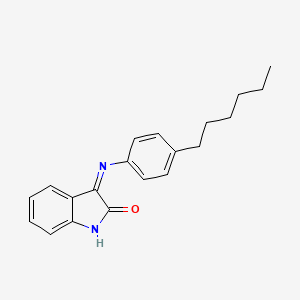
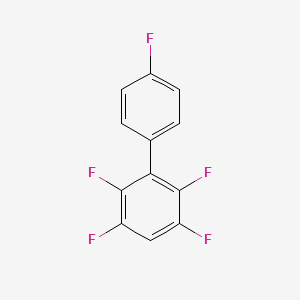
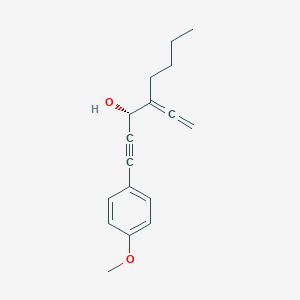

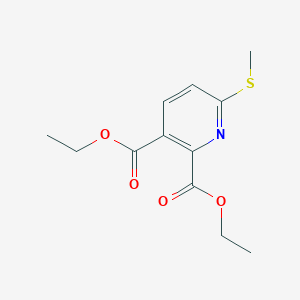
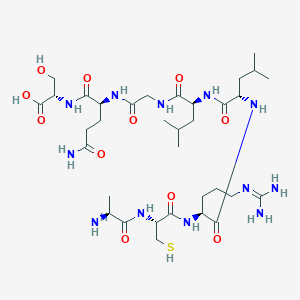
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
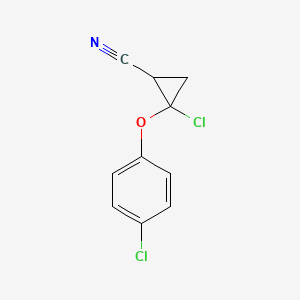
![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
